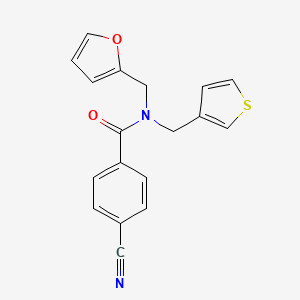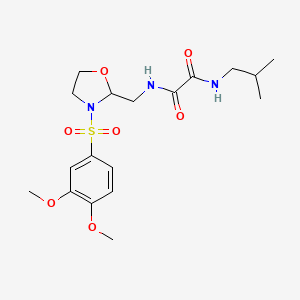
N-(2-cyclohexyl-2-hydroxyethyl)-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyclohexyl-2-hydroxyethyl)-3-methoxybenzamide: is an organic compound that features a benzamide core with a methoxy group at the 3-position and a cyclohexyl-hydroxyethyl substituent on the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclohexyl-2-hydroxyethyl)-3-methoxybenzamide typically involves the following steps:
Formation of the Hydroxyethyl Intermediate: The initial step involves the reaction of cyclohexylamine with ethylene oxide to form 2-cyclohexyl-2-hydroxyethylamine.
Amidation Reaction: The hydroxyethylamine intermediate is then reacted with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-cyclohexyl-2-hydroxyethyl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a ketone.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or borane can be employed.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a catalyst.
Major Products
Oxidation: Formation of N-(2-cyclohexyl-2-oxoethyl)-3-methoxybenzamide.
Reduction: Formation of N-(2-cyclohexyl-2-hydroxyethyl)-3-methoxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-(2-cyclohexyl-2-hydroxyethyl)-3-methoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique properties.
Biological Research: It is used in studies involving cell signaling pathways and molecular interactions.
Industrial Applications: The compound can be utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of N-(2-cyclohexyl-2-hydroxyethyl)-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group may facilitate binding to active sites, while the methoxybenzamide core can interact with hydrophobic pockets. These interactions can modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-cyclohexyl-2-hydroxyethyl)-3-methylbenzamide
- N-(2-cyclohexyl-2-hydroxyethyl)-3-ethoxybenzamide
- N-(2-cyclohexyl-2-hydroxyethyl)-3-chlorobenzamide
Uniqueness
N-(2-cyclohexyl-2-hydroxyethyl)-3-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Propriétés
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-20-14-9-5-8-13(10-14)16(19)17-11-15(18)12-6-3-2-4-7-12/h5,8-10,12,15,18H,2-4,6-7,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTICFGNTNADAFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC(C2CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2943085.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]methanesulfonamide](/img/structure/B2943088.png)
![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2943089.png)
![2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-isopropyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2943090.png)

![N-{2-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]ethyl}-3,4-dimethylbenzene-1-sulfonamide](/img/structure/B2943095.png)

![3-(4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B2943100.png)
![8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2943101.png)


![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2,6-difluorobenzene-1-sulfonamide](/img/structure/B2943105.png)
![N-[(4-fluorophenyl)methyl]cyclopentanamine hydrochloride](/img/structure/B2943106.png)
